4-Methyl-2-tetralone
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Overview
Description
4-Methyl-2-tetralone, also known as 2-methyl-1-tetralone, is a member of the tetralin family. It is a bicyclic aromatic ketone with the molecular formula C11H12O. This compound is characterized by a tetralin structure where the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-1-phenylbutane-1,4-dione under acidic conditions. Another method includes the reduction of 2-methyl-1-tetralone using sodium borohydride in methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-1-naphthol. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1,2-naphthoquinone.
Reduction: Reduction of this compound yields 2-methyl-1-tetralol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 2-methyl-1,2-naphthoquinone.
Reduction: 2-methyl-1-tetralol.
Substitution: 2-methyl-1-nitrotetralin and 2-methyl-1-bromotetralin.
Scientific Research Applications
4-Methyl-2-tetralone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-tetralone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
2-Methyl-1-tetralone: Similar in structure but differs in the position of the oxo group.
1-Methyltetralin: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-5,8H,6-7H2,1H3 |
InChI Key |
VMXMOSQWPCQTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
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